Ethyl 2-(thiophen-2-ylsulfonylamino)benzoate
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Overview
Description
Ethyl 2-(thiophen-2-ylsulfonylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a thiophene ring, a sulfonyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(thiophen-2-ylsulfonylamino)benzoate typically involves the reaction of 2-aminobenzoic acid with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or ethanol
Catalyst: Acidic catalyst like sulfuric acid for esterification
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiophen-2-ylsulfonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophen-2-ylsulfanylbenzoate.
Substitution: 2-(thiophen-2-ylsulfonylamino)benzoic acid.
Scientific Research Applications
Ethyl 2-(thiophen-2-ylsulfonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(thiophen-2-ylsulfonylamino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the thiophene and sulfonyl groups, making it less versatile in terms of chemical reactivity.
Thiophene-2-sulfonamide: Contains the sulfonyl and thiophene groups but lacks the benzoate ester, limiting its applications in esterification reactions.
2-(thiophen-2-ylsulfonylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-(thiophen-2-ylsulfonylamino)benzoate is unique due to the combination of the thiophene ring, sulfonyl group, and ethyl ester. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(thiophen-2-ylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-2-18-13(15)10-6-3-4-7-11(10)14-20(16,17)12-8-5-9-19-12/h3-9,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOYNMDRNFSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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